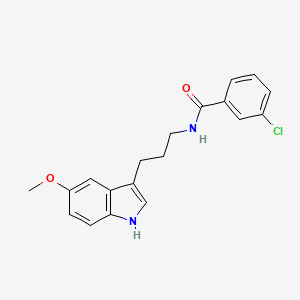![molecular formula C29H30N4O2S B1666232 N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide CAS No. 1018988-00-5](/img/structure/B1666232.png)
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for AZD-7268 are not extensively detailed in publicly available sources. it is known that the compound is synthesized through a series of organic reactions involving the formation of a quinoline derivative and a thiazole ring . Industrial production methods for AZD-7268 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
AZD-7268 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of AZD-7268 might yield a quinoline N-oxide derivative, while reduction could produce a dihydroquinoline derivative.
Scientific Research Applications
Mechanism of Action
AZD-7268 exerts its effects by selectively binding to and activating delta-opioid receptors in the central nervous system . This activation leads to a cascade of intracellular signaling events that result in the modulation of pain perception and other neurological functions . The molecular targets and pathways involved include the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and activation of potassium channels, which collectively contribute to the compound’s analgesic effects .
Comparison with Similar Compounds
AZD-7268 is unique in its high selectivity and potency for delta-opioid receptors compared to other similar compounds. Some similar compounds include:
SNC80: Another delta-opioid receptor agonist, but with different pharmacokinetic properties and receptor selectivity.
DPDPE: A peptide-based delta-opioid receptor agonist with limited oral bioavailability.
UFP-512: A synthetic delta-opioid receptor agonist with distinct structural features and receptor binding profiles.
AZD-7268’s uniqueness lies in its combination of high selectivity, potency, and oral bioavailability, making it a promising candidate for therapeutic development .
Properties
CAS No. |
1018988-00-5 |
|---|---|
Molecular Formula |
C29H30N4O2S |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide |
InChI |
InChI=1S/C29H30N4O2S/c1-32(16-17-34)29(35)24-9-7-21(8-10-24)27(26-6-2-4-23-5-3-13-30-28(23)26)22-11-14-33(15-12-22)18-25-19-36-20-31-25/h2-10,13,19-20,34H,11-12,14-18H2,1H3 |
InChI Key |
ZJKUETLEJYCOBO-UHFFFAOYSA-N |
SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Canonical SMILES |
CN(CCO)C(=O)C1=CC=C(C=C1)C(=C2CCN(CC2)CC3=CSC=N3)C4=CC=CC5=C4N=CC=C5 |
Appearance |
Solid powder |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-((4-((2-hydroxyethyl)methylcarbamoyl)phenyl)quinolin-8-yl-methylene)-1-thiazol-4-ylmethylpiperidinium AZ12488024 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
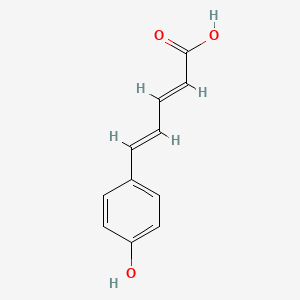
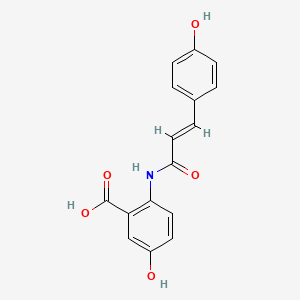
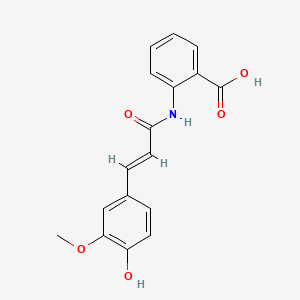


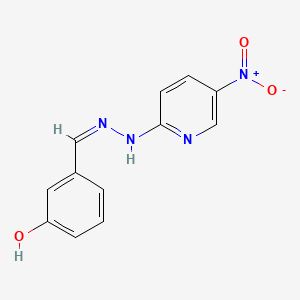
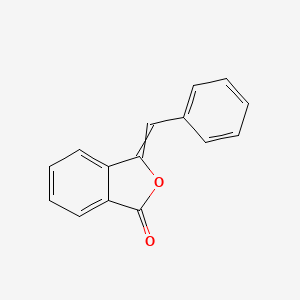


![2-[2-(diethylamino)ethoxy]-n-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B1666166.png)


